2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with ethyl and dimethyl groups, and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-ethyl-3,5-dimethyl-1H-pyrazole can be prepared by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a difluoroacetic acid derivative, such as difluoroacetic anhydride or difluoroacetyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can act as a bioisostere, mimicking the behavior of other carboxylic acids in biological systems. This allows the compound to inhibit or modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethylpyrazole: Lacks the difluoroacetic acid moiety, making it less reactive in certain chemical reactions.
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but without the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both the pyrazole ring and the difluoroacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12F2N2O2 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H12F2N2O2/c1-4-13-6(3)7(5(2)12-13)9(10,11)8(14)15/h4H2,1-3H3,(H,14,15) |
InChI Key |
FGPXLFPKSVNTDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C(=O)O)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.